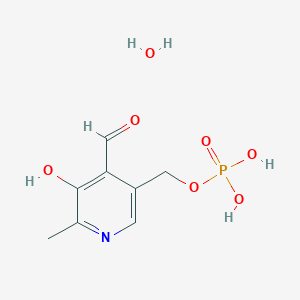
Pyridoxal phosphate hydrate
Cat. No. B146092
Key on ui cas rn:
41468-25-1
M. Wt: 265.16 g/mol
InChI Key: CEEQUQSGVRRXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08951999B2
Procedure details


Prepared analogously to example 2e with N-(4-bromo-phenyl)-2-methyl-5-nitro-benzamide (0.18 g; 0.54 mmol) and Ra-Ni (20 mg), 3 bar H2. Yield: 0.14 g (85%) MS: [m+H]+=305; HPLC Rt=1.2 min (Method MC-1); TLC (silica gel; DCM/EtOH 95/5) Rf=0.3



Name
DCM EtOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:20])[C:10]2[CH:15]=[C:14]([N+:16]([O-])=O)[CH:13]=[CH:12][C:11]=2[CH3:19])=[CH:4][CH:3]=1.CC1C(O)=C(C=O)C(COP(O)(O)=O)=CN=1.O>[Ni].C(Cl)Cl.CCO>[NH2:16][C:14]1[CH:13]=[CH:12][C:11]([CH3:19])=[C:10]([CH:15]=1)[C:9]([NH:8][C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][CH:4]=1)=[O:20] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.18 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)NC(C1=C(C=CC(=C1)[N+](=O)[O-])C)=O
|
|
Name
|
|
|
Quantity
|
20 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.O
|
Step Three
|
Name
|
DCM EtOH
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl.CCO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1C=CC(=C(C(=O)NC2=CC=C(C=C2)Br)C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
